molecular formula C20H18ClN3O3 B14202852 (6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone CAS No. 923295-41-4

(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone

Cat. No.: B14202852
CAS No.: 923295-41-4
M. Wt: 383.8 g/mol
InChI Key: TUPDBHRLHGXRAT-UHFFFAOYSA-N
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Description

(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of indole, piperidine, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the chloro and nitrophenyl groups. The final step involves the formation of the piperidinyl methanone linkage under controlled conditions, often using catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH monitoring ensures consistency and efficiency in production. Purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of nitro groups.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro group, using nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while reduction can produce amines or hydroxyl derivatives.

Scientific Research Applications

(6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (6-Bromo-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone
  • (6-Fluoro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone
  • (6-Iodo-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone

Uniqueness

What sets (6-Chloro-1H-indol-3-yl)[4-(4-nitrophenyl)piperidin-1-yl]methanone apart from similar compounds is its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of the chloro group, in particular, can influence its reactivity and interactions with biological targets, making it a compound of significant interest in various research fields.

Properties

CAS No.

923295-41-4

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

(6-chloro-1H-indol-3-yl)-[4-(4-nitrophenyl)piperidin-1-yl]methanone

InChI

InChI=1S/C20H18ClN3O3/c21-15-3-6-17-18(12-22-19(17)11-15)20(25)23-9-7-14(8-10-23)13-1-4-16(5-2-13)24(26)27/h1-6,11-12,14,22H,7-10H2

InChI Key

TUPDBHRLHGXRAT-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CNC4=C3C=CC(=C4)Cl

Origin of Product

United States

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